molecular formula C26H24N2O5 B11545732 pentyl 4-[5-(4-aminophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoate

pentyl 4-[5-(4-aminophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoate

Cat. No.: B11545732
M. Wt: 444.5 g/mol
InChI Key: OIAMLFJUPROCEM-UHFFFAOYSA-N
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Description

PENTYL 4-[5-(4-AMINOPHENOXY)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]BENZOATE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an aminophenoxy group, a dihydroisoindole moiety, and a benzoate ester, making it an interesting subject for research in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PENTYL 4-[5-(4-AMINOPHENOXY)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]BENZOATE typically involves a multi-step process. One common method starts with the preparation of the intermediate 4-aminophenoxy compound, which is then reacted with a phthalic anhydride derivative to form the dihydroisoindole structure. The final step involves esterification with pentanol to yield the benzoate ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

PENTYL 4-[5-(4-AMINOPHENOXY)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]BENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further explored for different applications .

Scientific Research Applications

PENTYL 4-[5-(4-AMINOPHENOXY)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]BENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of PENTYL 4-[5-(4-AMINOPHENOXY)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]BENZOATE involves its interaction with specific molecular targets. The aminophenoxy group can form hydrogen bonds with proteins, while the dihydroisoindole moiety can interact with hydrophobic pockets in enzymes. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

PENTYL 4-[5-(4-AMINOPHENOXY)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]BENZOATE is unique due to its combination of aminophenoxy, dihydroisoindole, and benzoate ester groups. This unique structure allows it to interact with a wide range of molecular targets, making it versatile for various applications .

Properties

Molecular Formula

C26H24N2O5

Molecular Weight

444.5 g/mol

IUPAC Name

pentyl 4-[5-(4-aminophenoxy)-1,3-dioxoisoindol-2-yl]benzoate

InChI

InChI=1S/C26H24N2O5/c1-2-3-4-15-32-26(31)17-5-9-19(10-6-17)28-24(29)22-14-13-21(16-23(22)25(28)30)33-20-11-7-18(27)8-12-20/h5-14,16H,2-4,15,27H2,1H3

InChI Key

OIAMLFJUPROCEM-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=C(C=C4)N

Origin of Product

United States

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